4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine
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Overview
Description
4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of 4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamides and hydrazines under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or disrupt cell membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine include other thiazole and pyrazole derivatives, such as:
Thiazole derivatives: These include compounds like thiazole-4-carboxylic acid and 2-aminothiazole, which also exhibit diverse biological activities.
Pyrazole derivatives: Examples include 3,5-dimethylpyrazole and 4-aminopyrazole, known for their pharmacological properties.
The uniqueness of 4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine lies in its combined thiazole and pyrazole structure, which may confer enhanced biological activity and specificity compared to its individual components .
Properties
Molecular Formula |
C10H14N4S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-4-14-7(3)9(6(2)13-14)8-5-15-10(11)12-8/h5H,4H2,1-3H3,(H2,11,12) |
InChI Key |
GJRAUBFNNTUXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=CSC(=N2)N)C |
Origin of Product |
United States |
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